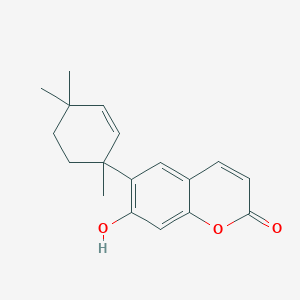
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Cyclization Reactions: Forming the benzopyran ring structure through intramolecular cyclization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions may occur at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
Therapeutic Potential: Studied for its potential therapeutic applications in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with similar structural features.
Flavonoids: A class of compounds with a benzopyran core, known for their diverse biological activities.
Uniqueness
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
7-hydroxy-6-(1,4,4-trimethylcyclohex-2-en-1-yl)chromen-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)6-8-18(3,9-7-17)13-10-12-4-5-16(20)21-15(12)11-14(13)19/h4-6,8,10-11,19H,7,9H2,1-3H3 |
Clé InChI |
TZIJCRYUQXPGEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C=C1)(C)C2=C(C=C3C(=C2)C=CC(=O)O3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
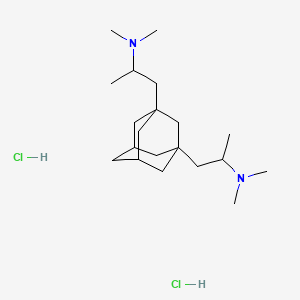
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
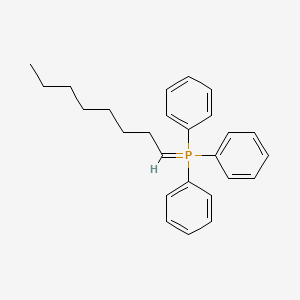
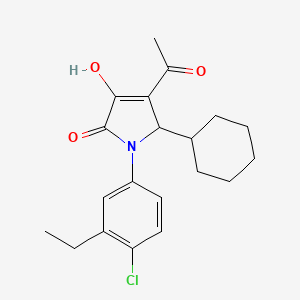
![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
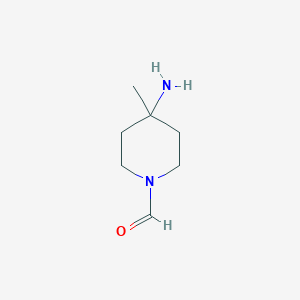
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
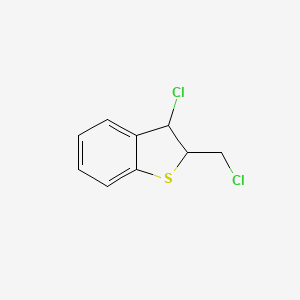
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)

![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
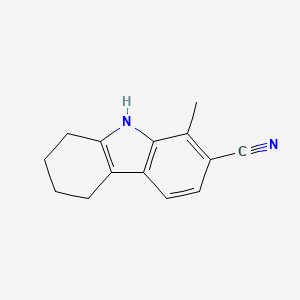
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
